5-benzyl-1-(4-fluorophenyl)-1H-tetrazole
Description
Significance of Tetrazole Heterocycles in Modern Organic Chemistry and Material Science Research
Tetrazole derivatives are of immense interest in organic synthesis and pharmaceutical research due to their unique properties. researchgate.net They are recognized as bioisosteres of carboxylic acids, meaning they can be used to replace carboxylic acid groups in drug candidates to improve metabolic stability and pharmacokinetic profiles. researchgate.netsigmaaldrich.com This has led to the incorporation of the tetrazole moiety in numerous therapeutic agents, including antihypertensive and antibiotic drugs. sigmaaldrich.com
Beyond medicinal applications, tetrazoles are integral to material science. Their high nitrogen content contributes to a high enthalpy of formation, making certain derivatives useful as gas generators in applications like automotive airbags and as components in energetic materials. mdpi.com The ability of the tetrazole nitrogen atoms to coordinate with metal ions has also led to their use in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. scielo.org.za
Structural Features and Aromaticity of 1H-Tetrazoles
The 1H-tetrazole ring is a planar, five-membered ring with four nitrogen atoms and one carbon atom. It exists in two tautomeric forms, 1H- and 2H-tetrazole, and is considered an aromatic system. pnrjournal.com The high nitrogen content makes the tetrazole ring electron-withdrawing and imparts it with an acidic character comparable to carboxylic acids. pnrjournal.com The N-H proton in 1H-tetrazoles is notably acidic, a key feature in its role as a carboxylic acid bioisostere. pnrjournal.com
The aromaticity of the tetrazole ring contributes to its relative stability, despite the high density of nitrogen atoms. pnrjournal.com This stability allows for a wide range of chemical modifications to be performed on the ring and its substituents. The bond lengths within the ring are indicative of a delocalized π-electron system. For instance, in a related compound, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the tetrazole ring is essentially planar, and the bond dimensions are typical of such aromatic systems. iucr.org
Overview of 1,5-Disubstituted Tetrazoles and Their Synthetic Importance
1,5-disubstituted tetrazoles are a significant subclass of tetrazole derivatives where substituents are present at both the 1-position nitrogen and the 5-position carbon. These compounds are particularly important as they can act as metabolically stable mimics of cis-amide bonds in peptidomimetics, a crucial application in drug design. researchgate.net
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods. One common approach is the [3+2] cycloaddition reaction between a nitrile and an organic azide (B81097). pnrjournal.com Another powerful method is the Ugi-azide multicomponent reaction, which allows for the rapid assembly of complex 1,5-disubstituted tetrazoles from an amine, an aldehyde, an isocyanide, and an azide source in a single step. scielo.org.za Palladium-catalyzed cross-coupling reactions have also been employed to synthesize 1,5-diaryl substituted tetrazoles. growingscience.com These synthetic strategies offer a versatile toolkit for chemists to create a diverse library of 1,5-disubstituted tetrazoles for various research applications.
Rationale for Dedicated Academic Investigation of 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole
The dedicated academic investigation of this compound is warranted by the unique combination of its structural components. The 5-benzyl group provides a flexible, lipophilic component, while the 1-(4-fluorophenyl) group introduces a fluorinated aromatic ring. The fluorine atom is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and bioavailability.
The synthesis of this specific compound, while not explicitly detailed in publicly available literature, can be envisioned through established synthetic routes for 1,5-disubstituted tetrazoles. For example, a plausible route would involve the reaction of 5-benzyl-1H-tetrazole with a suitable 4-fluorophenylating agent, such as 4-fluorophenylboronic acid, under palladium catalysis. Another potential route is the [3+2] cycloaddition of benzyl (B1604629) cyanide with 1-azido-4-fluorobenzene.
The crystal structure of a closely related compound, 5-benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, has been reported, confirming the feasibility of incorporating the 5-benzyl and 1-(4-fluorophenyl) substituents into a single molecular entity. researchgate.net The study of this compound would provide valuable structure-activity relationship (SAR) data, contributing to the rational design of new bioactive molecules and functional materials.
Data Tables
Table 1: Physicochemical Properties of Precursor and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |
| 5-Benzyl-1H-tetrazole | C₈H₈N₄ | 160.18 | Solid | beilstein-journals.org |
| 1-Azido-4-fluorobenzene | C₆H₄FN₃ | 137.12 | Liquid (in solution) | sigmaaldrich.com |
| 5-(Benzylthio)-1H-tetrazole | C₈H₈N₄S | 192.24 | Crystals | sigmaaldrich.com |
| 5-(4-Chlorobenzyl)-1H-tetrazole | C₈H₇ClN₄ | 194.63 | Solid | nih.gov |
Table 2: Spectroscopic Data for a Related Precursor Compound: 5-Phenyl-1H-tetrazole
| Spectroscopic Technique | Key Signals | Reference |
| IR (KBr, cm⁻¹) | 3449 (N-H), 3061 (=C-H), 1642, 1562 (C=N), 1474, 1164 (C-N) | growingscience.com |
| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 8.06-8.03 (m, 2H), 7.62-7.58 (m, 3H) | growingscience.com |
| ¹³C NMR (75 MHz, DMSO-d₆, δ ppm) | 124.0, 126.8, 129.3, 131.1, 155.3 | growingscience.com |
| MS (EI, m/z) | 146 [M⁺] | growingscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-6-8-13(9-7-12)19-14(16-17-18-19)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSCCLCIEIINSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Pathways
Classical and Modern Approaches for Tetrazole Ring Formation
The formation of the 5-membered, four-nitrogen tetrazole ring has been the subject of extensive research, leading to the development of several robust synthetic protocols. acs.org
The most prominent and widely utilized method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of azides with nitriles. researchgate.netresearchgate.net This reaction, first described over a century ago, involves the combination of a nitrile (providing one carbon and one nitrogen atom) and an azide (B81097), typically sodium azide or hydrazoic acid, which provides the remaining three nitrogen atoms to form the aromatic ring. researchgate.net
The reaction mechanism involves the azide anion acting as a nucleophile, attacking the electrophilic carbon of the nitrile group. This process can, however, have a high activation energy, often requiring elevated temperatures or the use of catalysts to proceed efficiently. beilstein-journals.org The presence of electron-withdrawing groups on the nitrile substrate can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide. researchgate.net Conversely, nitriles with electron-donating groups may require more forceful conditions or catalytic activation. scielo.org.za A general scheme for this reaction is the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide. researchgate.net
To overcome the limitations of traditional thermal cycloaddition, such as harsh reaction conditions and long reaction times, a multitude of catalytic systems have been developed. beilstein-journals.org These strategies enhance reaction rates and yields and often align with the principles of green chemistry by allowing for milder conditions and catalyst recycling. acs.org Catalysis can be broadly categorized into homogeneous and heterogeneous systems, with recent interest also turning to metal-free approaches. beilstein-journals.org
Heterogeneous catalysts are prized in organic synthesis for their operational simplicity, ease of separation from the reaction mixture, and potential for reusability, which contributes to more sustainable and cost-effective processes. acs.org
Mesoporous Silica (B1680970) Catalysts: Materials such as MCM-41 and SBA-15 have gained attention as catalyst supports due to their high surface area, ordered pore structures, and thermal stability. acs.org These silica-based materials can be functionalized with active catalytic species. For instance, MCM-41 has been used as a support for copper complexes, which then efficiently catalyze the cycloaddition of nitriles with sodium azide to yield 5-substituted-1H-tetrazoles. acs.org Similarly, silica-supported melamine (B1676169) tri-sulfonic acid has been demonstrated as an effective and reusable solid acid catalyst for tetrazole synthesis. researchgate.net These catalysts often lead to high product yields in shorter reaction times. researchgate.net
Nano-TiCl₄·SiO₂: Nano-structured catalysts represent another frontier in heterogeneous catalysis. Nano-TiCl₄·SiO₂, a solid Lewis acid, has proven to be a highly efficient catalyst for synthesizing 5-substituted 1H-tetrazoles from various nitriles and sodium azide. scielo.org.za This catalyst is noted for its simple and environmentally friendly preparation, high yields, short reaction times, and convenient recovery and reuse for multiple reaction cycles. scielo.org.za The catalytic activity is demonstrated across a range of benzonitriles, with substituents on the aromatic ring influencing the reaction yield. scielo.org.za
| Catalyst System | Substrate Example | Conditions | Yield | Key Advantages | Source(s) |
| FeCl₃–SiO₂ | Various nitriles | DMF, Reflux | High | Reusable, simple work-up | semanticscholar.org |
| Nano-TiCl₄·SiO₂ | Benzonitrile | DMF, Reflux, 2h | Good | Reusable, eco-friendly, short reaction time | scielo.org.za |
| Melamine Tri-sulfonic Acid/Silica | Primary amines, triethyl orthoformate, NaN₃ | - | 75-84% | Reusable, high yield, environmentally friendly | researchgate.net |
| Fe₃O₄@silica sulfonic acid | Triethyl orthoformate, 4-chloroaniline, NaN₃ | 100 °C, 50 min | Excellent | Reusable, shorter reaction time | acs.org |
The development of metal-free catalytic systems is driven by the need to avoid the cost, toxicity, and potential for product contamination associated with metal catalysts. nih.gov These methods often rely on organocatalysts or naturally occurring materials. One reported approach involves using cuttlebone, a naturally occurring and low-cost material, as a heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide. nih.gov The proposed mechanism involves the "electrophilic activation" of the nitrile through hydrogen bonding with the catalyst surface. nih.gov This method is lauded for its good-to-excellent yields, short reaction times, and simple work-up. nih.gov Other metal-free protocols have been developed that allow for the one-pot synthesis of tetrazole derivatives from aldehydes under mild conditions, often using green solvents like water.
Catalytic Strategies in Tetrazole Synthesis
Targeted Synthesis of 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole
The specific architecture of this compound dictates the choice of starting materials. The synthesis is rationally designed based on the well-established [3+2] cycloaddition pathway, which builds the tetrazole core from two distinct precursor molecules.
To construct the target molecule, a retrosynthetic analysis logically breaks the compound down into its constituent synthons. The tetrazole ring itself is formed via the cycloaddition reaction. The substituents at the 1- and 5-positions are introduced via the selection of appropriately functionalized precursors.
For the 5-benzyl group: The precursor required is 2-phenylacetonitrile (B1602554) (also known as benzyl (B1604629) cyanide). This molecule provides the carbon atom for the C5 position of the tetrazole ring and the attached benzyl group.
For the 1-(4-fluorophenyl) group: The precursor is an aryl azide, specifically 1-azido-4-fluorobenzene . This molecule provides the N1 atom with its attached 4-fluorophenyl group, as well as the N2, N3, and N4 atoms of the tetrazole ring.
The rational design of the synthesis, therefore, involves the catalyzed cycloaddition of 2-phenylacetonitrile and 1-azido-4-fluorobenzene. This approach is a variation of the Huisgen cycloaddition and is a common strategy for creating 1,5-disubstituted tetrazoles. The selection of these specific precursors is the most direct and convergent route to assemble the desired this compound structure, leveraging a powerful and well-understood reaction in heterocyclic chemistry.
Optimization of Reaction Conditions and Parameters
The synthesis of 1,5-disubstituted tetrazoles, such as this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst.
The use of high boiling point polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective in the synthesis of tetrazoles. researchgate.net For instance, in the synthesis of 5-phenyl-1H-tetrazole, DMSO at 140 °C provided a higher yield (65%) compared to other solvents like ethanol, acetonitrile, and water under similar conditions. researchgate.net Further optimization by increasing the catalyst loading of MoO₃ to 15 mol% in DMSO at 140 °C led to a significant increase in yield to 91% in just 1.5 hours. researchgate.net This highlights the critical interplay between solvent, temperature, and catalyst concentration.
In some cases, a biphasic solvent system, such as toluene/water (9:1), can lead to quantitative product formation. beilstein-journals.org The choice of catalyst is also paramount. While some reactions proceed without a catalyst, others benefit from the use of Lewis acids or metal catalysts. scilit.comacs.org For example, a silver/sodium borosilicate nanocomposite has been utilized as an effective catalyst for the synthesis of 1-substituted tetrazoles, with optimal conditions identified as 0.05 g of the catalyst at 120 °C for 3 hours. acs.org The reusability of such catalysts is also a key consideration for sustainable synthesis. acs.org
The following table summarizes the optimization of various reaction parameters from a study on the synthesis of 5-phenyl-1H-tetrazole, which provides insights applicable to analogous compounds.
Table 1: Optimization of Reaction Conditions for 5-phenyl-1H-tetrazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MoO₃ (10) | Ethanol | 78 | - | - |
| 2 | MoO₃ (10) | Acetonitrile | 80 | - | - |
| 3 | MoO₃ (10) | Water | 90 | - | - |
| 4 | MoO₃ (10) | DMF | 140 | - | - |
| 5 | MoO₃ (10) | DMSO | 140 | 5 | 65 |
| 6 | MoO₂ (10) | DMSO | 140 | 7 | 57 |
| 7 | MoO₃ (15) | DMF | 140 | 3 | 72 |
| 8 | MoO₃ (15) | DMSO | 140 | 1.5 | 91 |
| 9 | MoO₂ (15) | DMF | 140 | 5 | 42 |
| 10 | MoO₂ (15) | DMSO | 140 | 5 | 45 |
Data sourced from a study on the synthesis of 5-phenyl-1H-tetrazole. researchgate.net
One-Pot Multi-Component Reaction Approaches
One-pot multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like 1,5-disubstituted tetrazoles from simple starting materials in a single step. The Ugi-azide reaction is a prominent example of an MCR used for this purpose. mdpi.comscielo.org.mx This reaction typically involves an amine, an aldehyde, an isocyanide, and an azide source, which come together to form the tetrazole ring in a highly convergent manner. scielo.org.mx
A key advantage of MCRs is the ability to generate diverse libraries of compounds by simply varying the starting components. scielo.org.mx For instance, a series of eighteen novel 1,5-disubstituted-1H-tetrazoles were prepared in good to excellent yields (70-94%) using a catalyst-free Ugi-azide process at room temperature. scielo.org.mx The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and hydrazoic acid to form a nitrilium ion intermediate. This intermediate is subsequently attacked by an azide anion, followed by a 1,5-dipolar electrocyclization to yield the final tetrazole product. scielo.org.mx
Another one-pot approach involves the reaction of aryldiazonium salts with amidines, followed by an oxidative N-N bond formation. acs.org This method is notable for its use of inexpensive and readily available starting materials and its tolerance of various functional groups, providing the desired 2,5-disubstituted tetrazoles in high yields. acs.org Furthermore, one-pot syntheses of 5-substituted 1H-tetrazoles have been achieved through the condensation of aromatic aldehydes, malononitrile, and sodium azide under various conditions, including neat (solvent-free) conditions. nih.gov
The following table showcases the diversity of 1,5-disubstituted-1H-tetrazoles synthesized via an Ugi-azide MCR, demonstrating the versatility of this approach.
Table 2: Examples of 1,5-Disubstituted-1H-tetrazoles Synthesized via Ugi-Azide Reaction
| Compound | Amine | Aldehyde | Isocyanide | Yield (%) |
|---|---|---|---|---|
| 4a | Phenethylamine | Benzaldehyde | tert-Butyl isocyanide | 85 |
| 4f | Phenethylamine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 91 |
| 4i | Tyramine | 4-Methoxybenzaldehyde | Benzyl isocyanide | 94 |
| 4p | Tryptamine | 2-Naphthaldehyde | tert-Butyl isocyanide | 96 |
Data represents a selection from a study that synthesized a series of eighteen compounds. scielo.org.mx
Synthetic Routes to Related 1,5-Disubstituted Tetrazole Analogs
The synthesis of 1,5-disubstituted tetrazole analogs often employs [3+2] cycloaddition reactions between nitriles and azides or isocyanides and azides. mdpi.comresearchgate.net A common strategy involves the initial formation of a 1-substituted tetrazole, followed by functionalization at the 5-position. For example, 1-aryl substituted tetrazoles can be generated by condensing an aniline (B41778) with triethyl orthoformate and sodium azide. nih.gov Subsequent bromination at the 5-position with N-bromosuccinimide provides a key intermediate, 5-bromo-1-aryltetrazole, which can then undergo palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira reactions) with various boronic acids or terminal alkynes to introduce diverse substituents at the C-5 position. nih.gov
Alternatively, direct C-H arylation of 1-substituted tetrazoles with aryl iodides in the presence of a palladium catalyst offers a more concise route to 5-aryl-1-substituted tetrazoles. nih.gov The Ugi-azide reaction, as previously mentioned, is also a powerful tool for generating a wide array of 1,5-disubstituted tetrazole analogs by simply varying the four starting components. beilstein-journals.org
Diversification Strategies and Functionalization of Substituents
Diversification of the substituents at the N-1 and C-5 positions of the tetrazole ring is crucial for exploring the structure-activity relationships of these compounds. One effective strategy is the late-stage functionalization of a common tetrazole intermediate. For instance, starting from a pre-formed 1,5-disubstituted tetrazole, modifications can be introduced on the peripheral substituents. This could involve standard aromatic chemistry on the phenyl rings, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce a variety of functional groups.
The Ugi-azide multicomponent reaction is inherently suited for diversification, as it allows for the introduction of a wide range of substituents by simply changing the starting amine, aldehyde, or isocyanide. scielo.org.mx This approach enables the rapid generation of compound libraries with diverse electronic and steric properties. scielo.org.mx For example, using different aryl-ethanamine derivatives, aryl or alkyl aldehydes, and various isocyanides, a library of eighteen 1,5-disubstituted-1H-tetrazoles was synthesized with yields largely independent of the electronic nature of the substituents. scielo.org.mx
Another approach involves the use of protected tetrazole building blocks in further reactions. For example, novel tetrazole aldehydes can be synthesized and then used in subsequent multicomponent reactions to build more complex, drug-like molecules. beilstein-journals.org This strategy allows for the incorporation of the tetrazole moiety into a variety of scaffolds.
The following table illustrates the diversification of the C-5 substituent of a 1-(3',4',5'-trimethoxyphenyl)tetrazole core through palladium-catalyzed cross-coupling reactions.
Table 3: Diversification of the C-5 Aryl Moiety
| Compound | C-5 Aryl Substituent | Reaction Type |
|---|---|---|
| 4a | Phenyl | Suzuki Coupling |
| 4b | 2-Thienyl | Suzuki Coupling |
| 4c | 4-Methoxyphenyl | Suzuki Coupling |
| 4d | 4-Acetylphenyl | Suzuki Coupling |
Data derived from a study on combretastatin (B1194345) A-4 analogues. nih.gov
Regioselectivity Control in N-Alkylation Reactions of Tetrazoles
A significant challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity of N-alkylation of 5-substituted-1H-tetrazoles. Alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers. scilit.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the reaction conditions.
Generally, the 2,5-disubstituted isomer is thermodynamically more stable and often formed preferentially. rsc.org However, the kinetic product can sometimes be the 1,5-isomer. The regioselectivity can be influenced by the steric hindrance of the electrophile and the electronic properties of the tetrazole ring. rsc.org For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide, two separable regioisomers were obtained. mdpi.com The structural assignment of these isomers is often confirmed using NMR spectroscopy, as the chemical shift of the carbon atom of the tetrazole ring (C-5) is typically more deshielded in the 2,5-disubstituted isomer compared to the 1,5-disubstituted isomer. mdpi.com
Computational studies using Density Functional Theory (DFT) can also help to rationalize the observed regioselectivity by calculating the relative stabilities of the possible products and transition states. mdpi.com In some cases, specific catalysts or reaction conditions can be employed to favor one isomer over the other. For example, a catalyst-free regioselective 1,6-aza-Michael addition of para-quinone methides with tetrazoles in water has been developed, yielding N-substituted azoles with excellent regioselectivity.
The following table provides a comparison of the 13C NMR chemical shifts for the tetrazole ring carbon in 1,5- and 2,5-disubstituted isomers, a key diagnostic tool for determining regioselectivity.
Table 4: 13C NMR Chemical Shifts (δ) for Tetrazole Ring Carbon (Cq)
| Compound | Isomer | Cq (ppm) |
|---|---|---|
| N-benzoyl-1-benzyl-5-(aminomethyl)tetrazole | 1,5-disubstituted | 153.87 |
| N-benzoyl-2-benzyl-5-(aminomethyl)tetrazole | 2,5-disubstituted | 164.94 |
Data from a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole. mdpi.com
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the connectivity and environment of individual atoms. For 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.
¹H NMR Spectroscopy for Proton Environment Characterization
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and the 4-fluorophenyl groups.
The benzylic protons (CH₂) typically appear as a singlet in the range of 4.0-5.5 ppm. For instance, in 5-(chlorobenzyl)-1H-tetrazole, the methylene (B1212753) protons are observed at 4.25 ppm. rsc.org The aromatic protons of the unsubstituted phenyl ring of the benzyl group are expected to appear as a multiplet in the region of 7.2-7.4 ppm, similar to the signals observed for the benzyl group in other tetrazole derivatives. pnrjournal.com
The protons on the 4-fluorophenyl ring will present a more complex pattern due to coupling with the fluorine atom. Typically, they appear as two sets of multiplets or doublets of doublets in the aromatic region. The protons ortho to the fluorine atom are expected to be the most deshielded. In similar structures like 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid, the protons of the 4-fluorophenyl group appear as multiplets around 7.75 ppm and 7.38 ppm. nih.gov
A representative ¹H NMR data table for a similar 1,5-disubstituted tetrazole is provided below for comparative purposes.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzylic CH₂ | 4.0 - 5.5 | Singlet (s) |
| Benzyl Aromatic-H | 7.2 - 7.4 | Multiplet (m) |
| 4-Fluorophenyl Aromatic-H | 7.3 - 7.8 | Multiplet (m) |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is crucial for defining the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the benzylic carbon, the aromatic carbons of both phenyl rings, and the carbon atom of the tetrazole ring.
The carbon of the tetrazole ring in 1,5-disubstituted tetrazoles typically resonates around 155 ppm. conicet.gov.ar The benzylic carbon (CH₂) is expected to appear in the range of 28-35 ppm. For example, the benzylic carbon in 5-(4-chlorobenzyl)-1H-tetrazole is found at 28.73 ppm. rsc.org
The carbons of the 4-fluorophenyl group will exhibit coupling with the fluorine atom (C-F coupling), which is a characteristic feature. The carbon directly attached to the fluorine will show a large coupling constant, while the ortho and meta carbons will show smaller couplings. The carbon signals for the unsubstituted benzyl ring will appear at their characteristic chemical shifts. For comparison, in 5-phenyl-1H-tetrazole, the aromatic carbons appear between 124 and 132 ppm. growingscience.com
An illustrative ¹³C NMR data table is presented below based on known data for similar structures.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Benzylic CH₂ | 28 - 35 |
| Benzyl Aromatic-C | 127 - 136 |
| 4-Fluorophenyl Aromatic-C | 116 - 165 (with C-F coupling) |
| Tetrazole C5 | ~155 |
Resolving Spectral Data Discrepancies and Polymorphic Forms
In some instances, the spectroscopic data of tetrazole derivatives can present complexities arising from factors such as polymorphism or the presence of rotamers. Polymorphism, the ability of a compound to exist in more than one crystalline form, can lead to different packing environments in the solid state, which may influence the solid-state NMR spectra. In solution, while polymorphism is not a factor, the presence of conformers or rotamers can lead to the broadening of signals or the appearance of multiple sets of signals in the NMR spectra.
For fluorinated compounds like this compound, the interpretation of ¹³C NMR can sometimes be challenging due to complex C-F coupling patterns. nih.gov Discrepancies between experimental and theoretically predicted spectra can often be resolved through advanced computational methods like Density Functional Theory (DFT) calculations. researchgate.net DFT calculations can predict the NMR chemical shifts for different possible isomers or conformers, aiding in the correct assignment of the experimental data. pnrjournal.comresearchgate.net
Vibrational Spectroscopy for Functional Group Confirmation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching vibrations, as well as the vibrations of the tetrazole ring.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations are generally observed in the 1350-1000 cm⁻¹ range. The tetrazole ring itself has characteristic vibrations. For instance, in 5-phenyl-1H-tetrazole, bands at 1642 and 1562 cm⁻¹ are attributed to C=N stretching, and bands at 1474 and 1164 cm⁻¹ are assigned to C-N stretching. growingscience.com The presence of the C-F bond is typically confirmed by a strong absorption band in the 1250-1000 cm⁻¹ region. For example, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the C-F vibration appears at 1224 cm⁻¹. mdpi.com
A summary of expected FT-IR absorption bands is provided in the table below.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C=N (Tetrazole) Stretch | ~1640, ~1560 |
| C-N Stretch | 1350 - 1000 |
| C-F Stretch | 1250 - 1000 |
| Tetrazole Ring Vibrations | 1200 - 900 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the tetrazole ring. The N=N stretching vibration of the tetrazole ring is often more prominent in the Raman spectrum. pnrjournal.com Analysis of the low-frequency region in the Raman spectrum can also be useful in studying the crystalline phase and identifying potential polymorphic forms. pnrjournal.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry of 1,5-disubstituted tetrazoles provides critical data for confirming molecular mass and understanding structural stability. Upon electron impact (EI), these molecules typically undergo fragmentation through several key pathways, primarily involving the tetrazole ring. mdpi.com
For this compound, the molecular ion [M]•+ peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A primary and highly characteristic fragmentation process for tetrazoles is the extrusion of a stable dinitrogen molecule (N₂), which would result in a significant [M-28]•+ fragment. mdpi.comresearchgate.net Another common pathway involves the loss of an azide (B81097) radical (•N₃), leading to an [M-42]+ fragment.
The substituents on the tetrazole ring heavily influence the subsequent fragmentation. The presence of the 4-fluorophenyl group, a weaker electron-withdrawing group compared to a nitro group, allows for more varied fragmentation of the molecule. mdpi.com Key fragments originating from the substituents are also prominent. The cleavage of the bond between the benzyl group and the tetrazole ring would produce a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a hallmark of benzyl-substituted compounds. miamioh.edu Fragmentation of the 1-(4-fluorophenyl) portion can lead to a fluorophenyl cation (C₆H₄F⁺) at m/z 95. A proposed fragmentation pattern is detailed in the table below.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
|---|---|---|---|
| 268 | [M]•+ | [C₁₄H₁₁FN₄]•+ | Molecular Ion |
| 240 | [M - N₂]•+ | [C₁₄H₁₁FN₂]•+ | Loss of dinitrogen from tetrazole ring |
| 177 | [M - C₇H₇]•+ | [C₇H₄FN₄]•+ | Cleavage of benzyl group |
| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | 4-fluorophenyl cation |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl cation (rearranged to tropylium) |
Crystallographic Investigations and Solid-State Structural Insights
While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, its solid-state structure can be inferred from analyses of closely related compounds, such as 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione and 5-(4-chlorobenzyl)-1H-tetrazole. nih.govnih.govnih.gov
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this analysis would provide key geometric parameters.
Based on analogs, the molecule is expected to be non-planar. nih.govnih.gov The tetrazole ring itself is anticipated to be essentially planar. However, significant dihedral angles are expected between the plane of the tetrazole ring and the planes of the two aromatic rings (benzyl and 4-fluorophenyl). In a related structure, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the dihedral angle between the tetrazole and fluorophenyl rings is 59.94 (8)°. nih.govnih.goviucr.org Similarly, in 5-(4-chlorobenzyl)-1H-tetrazole, the angle between the phenyl and tetrazole rings is 67.52 (6)°. nih.gov This twisting is due to steric hindrance between the substituents, which prevents the formation of a fully conjugated planar system. Bond lengths and angles within the tetrazole core would be consistent with those of other 1,5-disubstituted tetrazoles. researchgate.net
Table 2: Predicted Crystallographic and Geometric Parameters for this compound (based on analogs)
| Parameter | Predicted Value/Characteristic | Reference Analog(s) |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | researchgate.netresearchgate.net |
| Space Group | P2₁/c or P-1 | researchgate.netresearchgate.net |
| Molecular Geometry | Non-planar | nih.govnih.govnih.gov |
| Tetrazole-Fluorophenyl Dihedral Angle | ~ 60° | nih.govnih.goviucr.org |
| Tetrazole-Benzylphenyl Dihedral Angle | ~ 65-70° | nih.gov |
| Intermolecular Interactions | C-H···N, C-H···F, π-π stacking | iucr.orgnajah.edu |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular forces like hydrogen bonds and van der Waals interactions. nih.goviucr.org
Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound (based on analogs)
| Interaction Type | Predicted Contribution (%) | Description | Reference Analog(s) |
|---|---|---|---|
| H···H | High | Non-specific van der Waals contacts | nih.goviucr.org |
| C···H / H···C | Moderate | Weak hydrogen bonding | nih.goviucr.org |
| F···H / H···F | Moderate | Weak hydrogen bonding involving fluorine | nih.goviucr.org |
| N···H / H···N | Moderate | Weak hydrogen bonding involving tetrazole nitrogen | nih.goviucr.org |
| C···C | Low-Moderate | π-π stacking interactions | nih.gov |
Tautomeric Equilibria and Conformational Dynamics of 5-Substituted 1H-Tetrazoles
While this compound is a fixed 1,5-disubstituted derivative, its parent class, 5-substituted 1H-tetrazoles, can exist as a mixture of two tautomeric forms: the 1H- and 2H-tautomers. scielo.org.za The position of this equilibrium is a critical factor influencing the compound's physicochemical properties and biological activity.
The tautomeric equilibrium of 5-substituted 1H-tetrazoles is highly sensitive to the solvent environment. The two major tautomers, 1H- and 2H-tetrazole, possess different polarities. The 1H-tautomer is generally more polar than the 2H-tautomer. Consequently, the equilibrium position shifts in response to solvent polarity.
In polar solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), the more polar 1H-tautomer is stabilized through dipole-dipole interactions and hydrogen bonding, making it the predominant species. Conversely, in non-polar solvents or in the gas phase, the less polar 2H-tautomer is energetically favored. This solvent-dependent behavior is crucial for understanding reaction mechanisms and receptor binding, where local polarity can dictate the active tautomeric form.
The electronic properties and size of the substituent at the C5 position also play a significant role in determining the tautomeric preference.
Electronic Effects : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 5-position can influence the relative stability of the 1H and 2H forms by altering the electron density within the tetrazole ring. However, studies have shown that there is not always a simple, direct correlation, and the effect can be subtle. mdpi.com
Steric Effects : Steric hindrance from a bulky substituent at the C5-position can destabilize the 1H-tautomer. This is because the substituent is adjacent to the N1-H bond in the 1H form, leading to greater steric repulsion. In such cases, the equilibrium may shift to favor the 2H-tautomer, where the substituent and the N-H group are further apart, minimizing steric clash. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for tetrazole derivatives, providing a robust framework for understanding their intrinsic properties. These calculations are performed to optimize the molecular geometry and predict various chemical and physical characteristics. For instance, studies on analogous tetrazole structures often utilize the B3LYP functional combined with basis sets like 6-311++G(d,p) to achieve a high degree of accuracy in the computed results.
DFT calculations are employed to elucidate the electronic architecture of tetrazole compounds. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Electronic Properties from DFT Studies on Related Tetrazoles
| Parameter | Description | Typical Finding for Tetrazole Derivatives |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | High energy values suggest a tendency to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Low energy values indicate a capacity to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap implies higher reactivity. |
| NBO Analysis | Analyzes charge delocalization and intramolecular interactions. | Reveals stabilizing hyperconjugative interactions within the ring structure. |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately compute the vibrational frequencies observed in Infrared (IR) and Raman spectra. For the related compound 5-(benzylthio)-1H-tetrazole, calculated harmonic vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory showed good agreement with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are compared with experimental data to confirm the molecular structure. Calculations are often performed considering solvent effects, such as using the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM), to better replicate experimental conditions.
Table 2: Example of Predicted vs. Experimental Data for a Tetrazole Analog
| Spectrum Type | Calculation Method | Finding |
|---|---|---|
| Vibrational Frequencies (IR) | DFT/B3LYP/6-311++G(d,p) | Calculated frequencies correlate well with experimental FT-IR spectra, allowing for precise band assignments. |
The conformational landscape of flexible molecules like 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole is explored through computational methods to identify the most stable three-dimensional structures. Potential energy surface scans are performed to locate various conformers. Subsequently, the geometries of these conformers are optimized using DFT to determine their relative energies and thermodynamic stabilities.
For instance, a conformational analysis of 5-benzylimidazolidin-4-one derivatives revealed multiple stable conformers with small energy differences (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group may rotate with relative freedom at ambient temperatures. Such studies are crucial as the biological activity of a molecule is often dependent on its preferred conformation. The analysis helps in understanding the steric and electronic interactions that govern the spatial arrangement of the phenyl and tetrazole rings.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques extend beyond quantum mechanics to simulate how a ligand might interact with a large biological macromolecule, a process that is central to drug discovery.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. Studies on tetrazole derivatives often involve docking them into the active sites of various protein kinases to explore their potential as inhibitors.
For example, in a study involving the casein kinase 2 alpha 1 (CSNK2A1) enzyme, various 5-substituted 1H-tetrazoles were docked to investigate their binding interactions. The docking results for analogous compounds revealed that the tetrazole ring could form crucial hydrogen bonds with amino acid residues in the kinase's active site. Similarly, docking studies on inhibitors targeting the SH2 domain of the STAT5 protein have been performed to identify key interactions. For this compound, a docking study would aim to predict its binding affinity and orientation within the CSNK2A1 or STAT5-SH2 binding pockets, identifying potential hydrogen bonds and hydrophobic interactions with key residues.
Table 3: Illustrative Docking Study Parameters for a Tetrazole Ligand
| Target Protein | Docking Software | Key Interactions Investigated | Potential Interacting Residues (Example) |
|---|---|---|---|
| CSNK2A1 | AutoDock Vina | Hydrogen bonds, hydrophobic interactions, pi-pi stacking | VAL66, LYS68, GLU81 |
Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.
These simulations can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as induced fit. By running simulations for tens to hundreds of nanoseconds, researchers can assess the stability of the predicted binding pose, analyze the persistence of key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy of the complex. This information is critical for understanding the mechanism of binding and for optimizing the ligand's structure to improve its affinity and selectivity for the target.
Analysis of Electrostatic Potential and Reactivity Descriptors
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential. The nitrogen atoms of the tetrazole ring are expected to be the most electron-rich areas, exhibiting a negative electrostatic potential. This is a common feature in tetrazole derivatives and indicates these sites are prone to electrophilic attack. uokerbala.edu.iq Conversely, the hydrogen atoms, particularly those on the benzyl group's methylene (B1212753) bridge, would exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction. The 4-fluorophenyl ring would display a more complex potential distribution due to the electron-withdrawing nature of the fluorine atom and the delocalized π-system of the benzene (B151609) ring.
Key reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Energy Gap (ΔE): The difference between the HOMO and LUMO energies, which is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Hardness (η) and Softness (S): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
The following table presents representative calculated reactivity descriptors for a related 1,5-disubstituted tetrazole, providing an indication of the expected values for this compound.
Table 1: Representative Global Reactivity Descriptors for a 1,5-Disubstituted Tetrazole Derivative
| Descriptor | Value (eV) |
|---|---|
| EHOMO | -7.0 to -6.5 |
| ELUMO | -1.5 to -1.0 |
| Energy Gap (ΔE) | 5.5 to 5.0 |
| Chemical Potential (μ) | -4.25 to -3.75 |
| Hardness (η) | 2.75 to 2.5 |
| Softness (S) | 0.36 to 0.40 |
| Electrophilicity Index (ω) | 3.25 to 2.81 |
Note: These values are illustrative and based on general findings for similar tetrazole structures. Actual values for this compound would require specific DFT calculations.
Mechanistic Insights from Computational Analysis
Computational modeling is instrumental in elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For this compound, computational analysis can shed light on its formation and fragmentation pathways.
Reaction Pathway Elucidation (e.g., N-alkylation Regioselectivity)
The synthesis of 1,5-disubstituted tetrazoles like this compound often involves the reaction of a 5-substituted-1H-tetrazole with an alkylating or arylating agent. A key challenge in the synthesis of disubstituted tetrazoles is controlling the regioselectivity of the substitution, as alkylation can occur at either the N1 or N2 position of the tetrazole ring. rsc.org
Computational studies on the N-alkylation of 5-substituted-1H-tetrazoles have shown that the regioselectivity is influenced by a combination of steric and electronic factors, as well as the reaction mechanism (e.g., SN1 vs. SN2). rsc.org In the formation of this compound from 5-benzyl-1H-tetrazole and a 4-fluorophenylating agent, the reaction would proceed via nucleophilic attack from one of the nitrogen atoms of the tetrazole ring.
DFT calculations can be used to model the transition states for both N1 and N2 arylation. The relative energies of these transition states determine the kinetic product distribution. Generally, the N2-anion is thermodynamically more stable, but the N1-substituted product can be favored under certain conditions. The presence of the benzyl group at the 5-position will sterically and electronically influence the accessibility and nucleophilicity of the N1 and N2 positions, thereby dictating the regiochemical outcome. Computational analysis would allow for the precise quantification of these effects, explaining the preferential formation of the 1,5-disubstituted isomer.
Understanding Substituent Effects on Fragmentation Patterns
Mass spectrometry is a primary technique for the structural elucidation of organic compounds, and computational analysis can aid in interpreting the observed fragmentation patterns. The fragmentation of 1,5-disubstituted tetrazoles under electron ionization (EI) is highly dependent on the nature of the substituents at the N1 and C5 positions. mdpi.com
For this compound, the primary fragmentation pathways are expected to involve the cleavage of the tetrazole ring and the bonds connecting the substituent groups. Based on studies of similar 1-aryl-5-substituted tetrazoles, several key fragmentation routes can be predicted: mdpi.comresearchgate.net
N2 Elimination: A characteristic fragmentation of the tetrazole ring is the loss of a neutral nitrogen molecule (N2), leading to the formation of a nitrene intermediate. researchgate.net
Cleavage of the N1-Aryl Bond: The bond between the N1 atom of the tetrazole ring and the 4-fluorophenyl group can cleave, leading to the formation of a 4-fluorophenyl cation or radical.
Cleavage of the C5-Benzyl Bond: The bond between the C5 atom and the benzyl group can break, resulting in a benzyl cation (m/z 91), which is a very stable fragment and often observed in the mass spectra of benzyl-containing compounds.
Formation of Aryl Azide (B81097): Rearrangement and fragmentation can lead to the formation of an aryl azide cation radical. mdpi.com
The electron-withdrawing nature of the 4-fluorophenyl group is expected to influence the relative abundance of these fragments. For instance, it can affect the stability of the resulting cations and radicals, thereby favoring certain fragmentation pathways over others. mdpi.com
Table 2: Predicted Key Mass Fragments of this compound
| m/z | Fragment Identity | Pathway |
|---|---|---|
| 268 | [M]+• | Molecular Ion |
| 240 | [M - N2]+• | N2 Elimination |
| 177 | [M - C7H7]+ | Loss of benzyl radical |
| 163 | [M - C6H4F]+ | Loss of fluorophenyl radical |
| 119 | [C6H4FN2]+ | Fragmentation of the ring |
| 95 | [C6H4F]+ | Fluorophenyl cation |
| 91 | [C7H7]+ | Benzyl cation |
Note: These are predicted fragments based on the fragmentation patterns of structurally related compounds. The relative intensities would depend on the ionization conditions.
Structure Activity Relationship Sar Studies and Molecular Design Principles Non Clinical Focus
Impact of Molecular Architecture on Tetrazole Core Activity
The tetrazole ring is a privileged scaffold in medicinal chemistry, and its activity is profoundly influenced by the nature and position of its substituents. beilstein-journals.orgnih.gov The molecular architecture of 1,5-disubstituted tetrazoles, such as the title compound, dictates how the molecule presents itself to a biological target.
Benzyl (B1604629) Group (C5 Position): The benzyl group is a relatively large, hydrophobic substituent. Its primary contribution is through steric bulk and non-polar interactions. This can be crucial for fitting into hydrophobic pockets within a biological target. The flexibility of the methylene (B1212753) linker (—CH₂—) allows the phenyl ring to adopt various conformations, potentially optimizing interactions with the target site.
4-Fluorophenyl Group (N1 Position): The fluorophenyl group at the N1 position significantly influences the electronic properties of the tetrazole ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This can modulate the acidity of the tetrazole ring (if it were unsubstituted at the N-H position) and influence the molecule's dipole moment and ability to participate in hydrogen bonding. nih.gov Furthermore, the fluorine atom itself can act as a weak hydrogen bond acceptor. The substitution of a hydrogen atom with fluorine can also enhance metabolic stability and cell permeability. nih.gov The position of the tetrazole moiety on an aryl ring has been shown to have a more significant impact on potency compared to a carboxylic acid group in the same position, highlighting the importance of the substituent's geometry. nih.gov
The combination of the bulky, hydrophobic benzyl group and the electronically influential fluorophenyl group creates a unique molecule with a specific size, shape, and electronic profile that dictates its potential interactions.
A primary reason for the widespread use of the tetrazole scaffold in medicinal chemistry is its role as a bioisostere for other functional groups, most notably the carboxylic acid and the cis-amide group. beilstein-journals.orgnih.govresearchgate.netresearchgate.net Bioisosteres are substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. rug.nl
Tetrazole as a Carboxylic Acid Surrogate: The 5-substituted-1H-tetrazole moiety is the most common nonclassical bioisostere of a carboxylic acid. rug.nl This is due to several key similarities in their physicochemical properties, which are crucial for receptor-ligand interactions. rug.nl
Acidity: The pKa of a 5-substituted-1H-tetrazole (approx. 4.5–4.9) is very similar to that of a carboxylic acid (approx. 4.2–4.4), meaning both can be ionized at physiological pH. rug.nl
Geometry: Both groups possess a planar structure. The tetrazolate anion, like the carboxylate anion, can effectively delocalize its negative charge across the ring system, which is favorable for interactions with biological targets. rug.nl
Interaction Potential: The tetrazole ring provides multiple nitrogen atoms that can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of a carboxylic acid. thieme-connect.com Studies have shown that the tetrazole and carboxylate groups of certain receptor antagonists bind to the same subsite, although potentially through different mechanisms. nih.gov
Replacing a carboxylic acid with a tetrazole ring can lead to significant advantages, such as improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability. nih.govtandfonline.com In the case of the angiotensin II receptor antagonist Losartan, the tetrazole-containing molecule showed a tenfold increase in potency over its carboxylic acid analog, which was attributed to the specific geometry of the tetrazole ring projecting its acidic proton further from the attached aryl ring. nih.gov
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole |
|---|---|---|
| Approximate pKa | 4.2 - 4.4 rug.nl | 4.5 - 4.9 rug.nl |
| Charge Delocalization | Across two oxygen atoms in carboxylate anion (-COO⁻) cambridgemedchemconsulting.com | Across four nitrogen atoms in tetrazolate anion rug.nl |
| Hydrogen Bonding | Acts as H-bond donor and acceptor cambridgemedchemconsulting.com | N-H is a donor; ring nitrogens are acceptors thieme-connect.com |
| Metabolic Stability | Susceptible to transformations (e.g., glucuronidation) tandfonline.comcambridgemedchemconsulting.com | Generally stable to metabolic transformations rug.nltandfonline.com |
| Lipophilicity | Generally lower | Generally higher than corresponding carboxylic acid rug.nltandfonline.com |
Tetrazole as a cis-Amide Surrogate: The tetrazole ring is also considered a bioisosteric replacement for the cis-amide bond. beilstein-journals.orgnih.gov This is due to the fixed planar geometry of the tetrazole ring, which mimics the conformation of a cis-amide linkage, providing conformational rigidity to the molecule. nih.gov
Design Principles for Modifying 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole Analogs
The design of new analogs based on a lead structure like this compound follows established medicinal chemistry principles aimed at refining the compound's properties.
Lead optimization is a critical phase in drug discovery where a promising "hit" compound is systematically modified to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scienceopen.comsubstack.com For a compound like this compound, optimization strategies would involve:
Systematic SAR Exploration: Analogs would be synthesized by making systematic changes to the benzyl and fluorophenyl rings. This could include altering the substitution pattern on the phenyl rings (e.g., moving the fluorine to the ortho or meta position) or introducing different functional groups (e.g., methoxy, chloro, trifluoromethyl) to probe electronic and steric requirements for optimal target binding.
Improving Physicochemical Properties: While increasing potency is a primary goal, it often leads to higher molecular weight and lipophilicity, which can negatively impact drug-like properties. scienceopen.com Optimization aims to balance potency with properties like solubility and permeability. For instance, replacing parts of the molecule with more polar groups or exploring different bioisosteres might be necessary.
Fragment-based drug discovery (FBDD) is an alternative strategy for lead identification that starts with smaller, low-complexity molecules called fragments. frontiersin.orgnih.gov These fragments typically have weak binding affinity but provide a highly efficient starting point for building more potent, drug-like molecules. frontiersin.org
In the context of this compound, an FBDD approach could be conceptualized in several ways:
The Tetrazole as a Core Fragment: The 1H-tetrazole ring itself can be considered a valuable fragment. beilstein-journals.orgresearchgate.net A library of diverse tetrazole-containing fragments could be screened against a biological target to identify initial hits.
Deconstruction and Reassembly: The lead compound could be deconstructed into its constituent fragments, for example, a "benzyl" fragment and a "1-(4-fluorophenyl)-1H-tetrazole" fragment. These or similar fragments could be identified through screening and then linked or grown to reconstruct or create novel analogs. Fragment growth involves adding structural motifs to a single fragment hit to improve its binding affinity. frontiersin.org Fragment linking connects two or more different fragments that bind to separate sub-pockets of the target. frontiersin.org This approach allows for a more rational and efficient exploration of the chemical space around the initial hit. nih.gov
In Vitro Biological Target Interaction Studies (Focused on Mechanism, Not Therapeutic Efficacy)
In vitro studies are essential for elucidating the mechanism by which a compound interacts with its biological target, independent of its therapeutic effect. For tetrazole-based compounds, a variety of interaction mechanisms have been observed.
Interaction with Enzymes and Receptors: Tetrazole derivatives have been designed to interact with a wide range of biological targets. Molecular docking studies and biochemical assays have provided insight into these interactions. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers. nih.gov Molecular docking studies showed these compounds binding to the colchicine (B1669291) site of tubulin, with the tetrazole ring acting as a key hydrogen-bond acceptor. nih.gov In another example, the tetrazole moiety of the angiotensin II receptor antagonist Losartan is thought to interact with a lysine (B10760008) residue in the binding pocket primarily through a hydrogen-bonding interaction. nih.gov
Metal Chelation: The nitrogen-rich tetrazole ring can also act as an efficient metal chelator, similar to a carboxylate group. acs.org X-ray crystallography has shown that the tetrazole moiety of some inhibitors can interact directly with zinc atoms in the active site of metalloenzymes. acs.org
DNA Interaction: Some tetrazole-containing triazine derivatives have been studied for their interaction with DNA, with binding constants determined through UV spectroscopy. researchgate.net
The specific interactions of this compound would depend on the particular biological target. However, based on its structure, the likely mechanisms would involve a combination of:
Hydrophobic interactions: driven by the benzyl and phenyl rings.
Hydrogen bonding: with the nitrogen atoms of the tetrazole ring acting as acceptors.
π-π stacking: between the aromatic rings of the compound and aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding site.
| Tetrazole Derivative Class | Biological Target | Observed/Proposed Interaction Mechanism | Reference |
|---|---|---|---|
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols | Tubulin | Binds to colchicine site; tetrazole acts as a hydrogen-bond acceptor, disrupting microtubule polymerization. | nih.gov |
| Biphenyl Tetrazole (e.g., Losartan) | Angiotensin II Receptor (AT1) | Tetrazole interacts with Lys199 residue via hydrogen bonding. | nih.gov |
| Biphenyl Tetrazole L-159,061 | Metalloenzyme | Tetrazole moiety interacts directly with a zinc atom in the active site. | acs.org |
| Tetrazole-containing 1,3,5-triazines | DNA | Binds to DNA, with a determined binding constant (Kbin). | researchgate.net |
| Disubstituted Tetrazoles | Metabotropic Glutamate Receptor 5 (mGluR5) | Act as negative allosteric modulators (NAMs). | nih.gov |
Inhibition of Specific Enzymes (e.g., Cyclooxygenase-2, Phosphodiesterase, Glycogen (B147801) Phosphorylase, Cholinesterases)
The 1,5-disubstituted tetrazole framework is a versatile template for the design of enzyme inhibitors. The nature and position of substituents on the phenyl rings and the tetrazole core play a crucial role in determining the inhibitory potency and selectivity.
Cholinesterases: Tetrazole derivatives have been investigated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE), which are key targets in the management of Alzheimer's disease. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can interact with the active site of these enzymes.
In a study on 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(substituted phenyl)ethanone derivatives, the nature of the substituent on the phenyl ring was found to influence the anticholinesterase activity. For instance, a compound with a 3-methylphenyl substituent (compound 2 in the study) and another with a 3-chlorophenyl substituent (compound 3 ) demonstrated the highest inhibition percentages against cholinesterase. nih.gov Specifically, the 3-methylphenyl derivative showed 29.56% inhibition at a concentration of 1 mM. nih.gov This suggests that the electronic and steric properties of the substituent on the phenyl ring are important for binding to the enzyme's active site. While these compounds are structurally different from this compound, the findings highlight the potential of the tetrazole scaffold in cholinesterase inhibition.
Another study on theophylline (B1681296) derivatives bearing a tetrazole scaffold also showed moderate to low activity against AChE. The most potent compound in this series, which featured a 2-fluoro-4-iodophenyl substituent, had an IC50 value of 15.68 μM. This again underscores the importance of the substitution pattern on the aromatic rings for inhibitory activity.
Interactive Data Table: Cholinesterase Inhibition by Tetrazole Derivatives
| Compound Reference | Substituent on Phenyl Ring | Enzyme | Inhibition (%) @ 1mM | IC50 (µM) |
| Compound 2 nih.gov | 3-Methyl | Cholinesterase | 29.56 | - |
| Compound 3 nih.gov | 3-Chloro | Cholinesterase | 24.38 | - |
| Compound 7 nih.gov | 4-Chloro | Cholinesterase | ~21 | - |
| Theophylline Derivative 12 | 2-Fluoro-4-iodo | Acetylcholinesterase | - | 15.68 |
Glycogen Phosphorylase: Research has also explored tetrazole derivatives as inhibitors of glycogen phosphorylase (GP), an enzyme involved in glucose metabolism. A study on 1,5-disubstituted tetrazoles as potential antidiabetic agents highlighted their activity against various targets, including GP. The tetrazole moiety, in this context, can mimic the phosphate (B84403) group of the natural substrate, glucose-1-phosphate, and interact with the active site of GP. The specific substitutions on the tetrazole ring and its appended groups are critical for achieving high-affinity binding.
Interactions with Apoptosis Regulators (e.g., Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy. Tetrazole-containing compounds have been designed as Bcl-2 inhibitors, aiming to induce apoptosis in cancer cells.
A recent study detailed the synthesis and evaluation of novel tetrazole derivatives of 3,3'-dimethoxybenzidine (B85612) as anticancer agents targeting Bcl-2. These compounds demonstrated significant pro-apoptotic activity. Western blot analysis confirmed that a representative compound from this series led to a marked decrease in Bcl-2 protein expression in cancer cells. The study also reported strong inhibitory activity against Bcl-2, with binding affinities comparable to native ligands. While the exact structure of the most active compounds in this study differs from this compound, the research validates the potential of the tetrazole scaffold to be incorporated into potent Bcl-2 inhibitors. The diaryl substitution pattern is a common feature in many Bcl-2 inhibitors, and the tetrazole ring can serve as a key pharmacophore to establish crucial interactions within the BH3-binding groove of Bcl-2.
Receptor Binding Affinity Studies (e.g., STAT5-SH2 Protein)
Signal Transducer and Activator of Transcription 5 (STAT5) is a protein involved in cell signaling pathways that regulate cell growth and proliferation. The SH2 domain of STAT5 is a critical region for its activation and dimerization, making it an attractive target for inhibitor design.
A study focused on the development of tetrazole-containing STAT5 inhibitors derived from furazan-based phosphate mimetics. A series of 1-aminomethyl tetrazoles with different substituents at the 5-position of the tetrazole ring were synthesized. Many of these compounds showed binding affinity to the STAT5b-SH2 domain in the low micromolar range. The most active compound in this series exhibited a Ki value of 1.8 µM. This research highlights that the tetrazole ring can serve as a phosphotyrosine mimetic, a key interaction for binding to the SH2 domain. The substituent at the 5-position of the tetrazole ring was found to be crucial for both binding affinity and the stability of the compound.
Interactive Data Table: Binding Affinity of Tetrazole Derivatives to STAT5b-SH2
| Compound Reference | Substituent at 5-position of Tetrazole | Binding Affinity (Ki) to STAT5b-SH2 |
| Compound 24 | Not specified in abstract | 1.8 µM |
Advanced Applications and Emerging Research Directions Non Clinical
Role in Coordination Chemistry and Ligand Design for Metal-Organic Frameworks (MOFs)
The tetrazole ring is a well-established building block in coordination chemistry, prized for its ability to act as a versatile ligand in the construction of Metal-Organic Frameworks (MOFs). rsc.orgacs.org MOFs are porous crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. The tetrazole moiety, with its four nitrogen atoms, offers multiple coordination sites and can adopt various bridging modes, which allows for the synthesis of diverse and complex porous architectures. rsc.org This multifunctionality in coordination can lead to the formation of frameworks with unique topologies and properties, such as high porosity and stability. acs.orglifechemicals.com
The functionalization of MOFs with specific chemical groups is a key strategy for tailoring their properties. Post-synthetic ligand exchange (PSE) has been successfully used to incorporate tetrazole-containing ligands into robust Zirconium-based MOFs (Zr-MOFs), demonstrating the feasibility of creating functionalized frameworks with accessible tetrazole units. nih.govjove.com The fluorophenyl group on 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole could introduce specific functionalities, potentially enhancing selectivity in applications like gas separation or catalysis.
Potential as Precursors for Novel Heterocyclic Compounds (e.g., Triazoles, Thiazoles)
Tetrazoles can serve as versatile precursors in organic synthesis for the creation of other heterocyclic systems. rug.nl The transformation of tetrazoles into other rings often involves the thermal or photochemical extrusion of dinitrogen (N₂), a stable leaving group. chemistry-online.com This process generates highly reactive intermediates that can undergo subsequent reactions to form new rings.
One of the key transformations is the conversion of tetrazoles to triazoles. Cascade reactions starting from isocyanides can lead to tetrazole scaffolds, which can then be rearranged into triazoles under certain conditions. organic-chemistry.org For 1,5-disubstituted tetrazoles, ring-chain tautomerism is a known phenomenon, where the tetrazole ring can open to form a linear intermediate that may re-cyclize or react further. chemistry-online.com The Dimroth rearrangement, particularly for tetrazoles with an amino group at the C5 position, is another example of a transposition reaction that yields a different heterocyclic structure. chemistry-online.com
Tetrazoles can also be converted into 1,3,4-thiadiazoles. Research has shown that 5-substituted tetrazoles react with specific reagents to form hydrazonoyl chlorides, which can then be cyclized in the presence of triphenylphosphine (B44618) to yield thiadiazoles in high yield. researchgate.net This method allows for the iterative construction of thiadiazole oligomers. researchgate.net The synthesis of thiazole (B1198619) derivatives is also of great interest, and various methods exist for their production, some involving the cyclization of thioamides or the condensation of α-aminonitriles. nih.govwikipedia.org Tetrazole-thiazole hybrids have been synthesized and are being explored for their properties, indicating the chemical compatibility and interest in combining these two heterocyclic systems. researchgate.net Given these established transformation pathways, this compound represents a potential starting material for the synthesis of novel, highly substituted triazole and thiazole derivatives.
Chromatographic Applications (e.g., Stationary Phases for Isomer Separation)
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the development of novel stationary phases with unique selectivity is crucial for separating complex mixtures. Isomers, which have very similar physicochemical properties, are often challenging to separate using standard columns like C18. pyvot.techwelch-us.com
Stationary phases functionalized with aromatic and polar groups can offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding interactions. welch-us.com This multi-modal interaction capability is highly effective for the separation of structurally similar compounds like positional isomers. chromforum.org
A silica-based reversed-phase stationary phase functionalized with both phenyl and tetrazole groups has been synthesized and evaluated. nih.gov This phenyl/tetrazole stationary phase demonstrated unique selectivity compared to commercial columns and was effective in separating complex samples. nih.gov The bonded groups provide a combination of hydrophobic, π-π, hydrogen bonding, and electrostatic interactions. nih.gov The potential of such a column for use in two-dimensional liquid chromatography systems has also been highlighted. nih.gov
Given these findings, a molecule like this compound, which contains both phenyl (in the benzyl (B1604629) group) and fluorophenyl rings in addition to the tetrazole core, is an excellent candidate for the development of new stationary phases. Bonding this compound or its analogs to a silica (B1680970) support could create a stationary phase with sophisticated selectivity for separating challenging isomeric mixtures.
Future Research Trajectories for this compound and Its Chemical Analogs
The unique combination of a tetrazole core with benzyl and fluorophenyl substituents in this compound opens up numerous avenues for future non-clinical research. The exploration of this compound and its analogs is poised to contribute to several areas of chemical science.
Future research directions include:
Coordination Chemistry: The systematic synthesis and characterization of Metal-Organic Frameworks (MOFs) using this compound as the primary organic linker. Research should focus on how the interplay between the metal center and the specific substituents on the ligand dictates the final topology, porosity, and stability of the resulting MOF. These new materials could then be tested for applications in gas storage and separation, particularly for CO₂. researchgate.net
Materials Science: A thorough investigation into the energetic properties of this compound is warranted. This would involve experimental determination of its heat of formation, density, and thermal stability, followed by performance calculations to assess its potential as a component in HEDMs. researchgate.net Furthermore, creating analogs by introducing nitro or other energetic groups onto the phenyl or benzyl rings could lead to a new class of tunable energetic materials.
Synthetic Chemistry: Experimental validation of the transformation of this compound into novel triazole and thiazole derivatives. Developing efficient, regioselective synthetic routes for these conversions would provide access to new, complex heterocyclic compounds that are otherwise difficult to synthesize. rug.nl
Chromatography: The design, synthesis, and evaluation of new HPLC stationary phases based on the covalent bonding of this compound or its analogs to silica particles. The chromatographic performance of these columns should be systematically tested for the separation of challenging analyte classes, especially positional and geometric isomers, to demonstrate their unique selectivity.
The continued study of functionalized tetrazoles promises to yield novel materials and synthetic methodologies, with this compound serving as a key example of this versatile chemical scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-benzyl-1-(4-fluorophenyl)-1H-tetrazole, and how can reaction efficiency be validated?
- Methodological Answer : A practical approach involves nucleophilic substitution or cycloaddition reactions. For example, in analogous tetrazole derivatives, the use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour under heterogeneous conditions achieved high yields (~85%) . Reaction progress should be monitored via TLC, and purity confirmed by NMR (e.g., δ 7.2–7.4 ppm for fluorophenyl protons) and FT-IR (e.g., 1600 cm⁻¹ for C=N stretching). Recrystallization in aqueous acetic acid improves purity .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (e.g., 4-fluorophenyl protons at δ 7.1–7.3 ppm) and benzyl group protons (δ 4.5–5.0 ppm for CH₂) .
- FT-IR : Confirm tetrazole ring presence via N-H stretching (~3400 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₂FN₅) with <0.5% deviation .
Q. What are the primary pharmacological targets or biological activities reported for structurally similar tetrazole derivatives?
- Methodological Answer : Analogous compounds (e.g., LQFM-096) exhibit antinociceptive and anti-inflammatory effects via COX-2 inhibition and NF-κB pathway modulation. In vivo studies using carrageenan-induced edema or formalin tests in rodents are standard models. Dose-dependent activity (e.g., 25–100 mg/kg) with statistical significance (p<0.05) should be validated via ANOVA .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation from spectroscopic methods?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELX suite ) provides unambiguous bond lengths and angles. For example, in 5-(4-chlorobenzyl)-1H-tetrazole, the tetrazole ring shows N-N bond lengths of 1.31–1.34 Å, confirming aromaticity . Discrepancies between NMR-predicted conformers and crystallographic data (e.g., rotational isomers) can be resolved via Hirshfeld surface analysis (Crystal Explorer) to identify dominant intermolecular interactions (e.g., C...H, N...H) .
Q. What experimental and computational strategies are effective in analyzing thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~220°C for 1-(3-chlorophenyl)-1H-tetrazole) .
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks correlated with radical formation (e.g., fluorophenyl and tetrazole radicals) .
- Computational Modeling : Use EXPLO5 V6.03 to predict detonation velocity (e.g., ~4409 m/s) and pressure (5.4 GPa) for energetic derivatives .
Q. How can contradictions in biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. For example:
- In vitro : Use human cell lines (e.g., MCF-7 for cytotoxicity) with IC₅₀ determination via MTT assay .
- In vivo : Pharmacokinetic studies (e.g., plasma half-life via HPLC) and metabolite profiling (LC-MS) are critical. Adjust dosing regimens if hepatic first-pass metabolism reduces efficacy .
Q. What advanced computational tools are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR Models : Build ligand-based models using descriptors like logP, polar surface area, and H-bond donors. For fluorophenyl derivatives, R² > 0.85 indicates robust predictive power .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Plk1 kinase for anticancer activity). Validate with ΔG values < −8 kcal/mol .
Methodological Notes for Data Interpretation
- Conflicting Spectroscopic Data : If NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to detect dynamic equilibria .
- Thermal Decomposition Kinetics : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC data. For example, Eₐ ≈ 150 kJ/mol indicates moderate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
